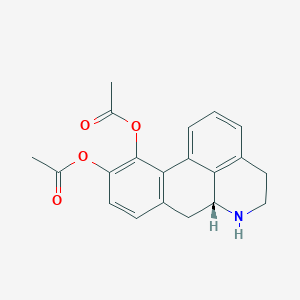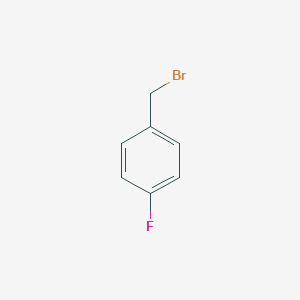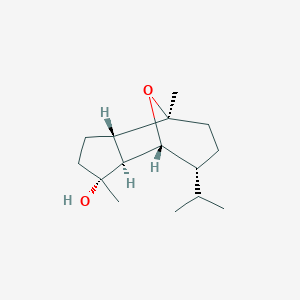
Chrysothol
概要
説明
Chrysothol is a natural product derived from Chrysanthemum indicum, an herbaceous plant native to Asia. It has been used in traditional Chinese medicine for centuries and is now being studied for its potential therapeutic applications. This compound is a complex mixture of compounds, including flavonoids, terpenoids, alkaloids, and phenolic acids. This review will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
科学的研究の応用
Phytochemical Properties and Anti-Cancer Activity
A study on Chrysothamnus viscidiflorus revealed the isolation of new compounds including chrysothol, which exhibited anti-cancer activity against human breast cancer cells. This was determined through extensive NMR studies and X-ray analysis (Ahmed et al., 2006).
Therapeutic Applications
Chrysin, a flavonoid closely related to this compound, has been shown to have a range of therapeutic properties, including anti-inflammatory, antioxidant, and potent antitumor effects. Its applications in nanotechnology have also been explored, particularly in targeting breast, thyroid, and uterine colon cancer (Kultz, Rozisca, & Camargo, 2019).
Mechanistic Perspectives in Cancer Therapy
Chrysin's multiple bioactivities, particularly its anticancer activity, have been highlighted through various in vitro and in vivo models. Its ability to induce apoptosis and inhibit cell cycle and angiogenesis in cancer cells without affecting normal cells positions it as a candidate in cancer therapy (Kasala et al., 2015).
Pharmacological and Therapeutic Properties
Chrysin's broad range of biological activities and pharmacological effects, including its role in treating various metabolic disorders, have been emphasized. Its structural diversity contributes to its antioxidant and disease-preventing abilities (Naz et al., 2019).
Neuroprotective Efficacy in Spinal Cord Injury
A study evaluating the neuroprotective efficacy of chrysin in a rat model of spinal cord injury highlighted its potential in improving both motor and sensory functions through modulation of endogenous biomarkers and neuronal apoptosis (Kandhare et al., 2014).
Anti-Inflammatory and Anti-Cancer Effects
Chrysophanol, a component related to this compound, demonstrates anti-inflammation, anti-cancer, and anti-depressive effects, offering neuroprotection. Its involvement in regulating signaling pathways suggests a broad spectrum of therapeutic applications (Su et al., 2020).
Safety and Hazards
Chrysothol should be handled with care. It is recommended to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of contact with eyes or skin, rinse with pure water for at least 15 minutes and consult a doctor .
作用機序
Target of Action
Chrysothol, a compound isolated from the aerial part of Chrysothamnus viscidiflorus var., has been found to exhibit anticancer activity . Although the specific molecular targets of this compound are not yet fully elucidated, it has been shown to have strong antimicrobial activities against enterobacteria E. coli and S. enteritidis . It also shows anti-cancer activity against human breast cancer cells .
Mode of Action
It is known that the interaction of a drug with its target can be complex and multifaceted . For instance, a drug may bind to its target, altering its function and leading to changes in cellular processes. This interaction can result in the inhibition or activation of the target, leading to a therapeutic effect .
Biochemical Pathways
It is known that many drugs exert their effects by influencing various biochemical pathways . These pathways play crucial roles in maintaining cellular homeostasis and repairing stress-induced damage
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of a drug
Result of Action
It is known that the action of a drug at the molecular and cellular level can lead to changes in cellular processes and functions
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a drug
生化学分析
Cellular Effects
Chrysothol has been reported to exhibit anticancer activity . It is suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
(1R,2S,3R,6S,7S,10R)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12+,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWNHOBTYNZGAR-FSKVPOERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@H]3CC[C@@]([C@@H]3[C@@H]1O2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of chrysothol?
A1: this compound has been isolated from various plant sources. It was identified in Teucrium persicum Boiss [] and Alismatis Rhizoma [], the dried rhizome of Alisma orientale. Additionally, it was found in the Ecuadorian species Lepechinia mutica (Benth.) Epling [].
Q2: What is the known biological activity of this compound?
A2: While specific mechanisms of action remain to be elucidated, research suggests potential anti-inflammatory activity associated with this compound. In a study on compounds from Alismatis Rhizoma, this compound, along with other isolated guaiane-type sesquiterpenoids, was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells []. This inhibition of NO production suggests potential anti-inflammatory properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


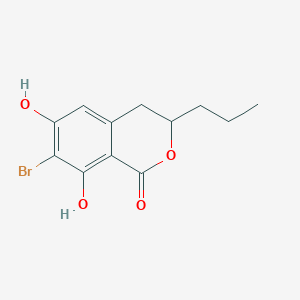
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
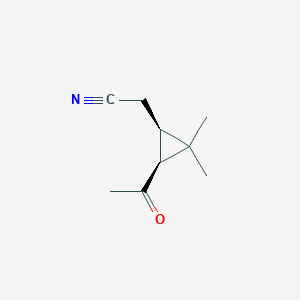
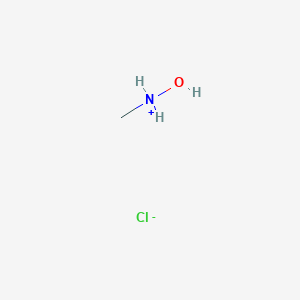
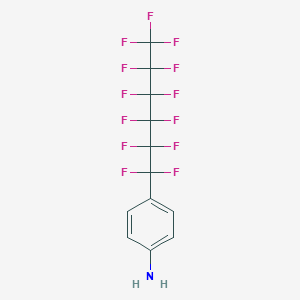
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)

